molecular formula C14H16N2O2 B2785498 2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid CAS No. 1259974-28-1

2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid

Cat. No.: B2785498
CAS No.: 1259974-28-1
M. Wt: 244.294
InChI Key: PHIRTLFFAOTGKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid is a complex organic compound with a unique structure that includes both amino and naphthalene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid typically involves multi-step organic reactions. One common method includes the reaction of naphthalene derivatives with dimethylamine under controlled conditions to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups .

Scientific Research Applications

2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid is unique due to its specific structural features, including the dimethylamino group attached to the naphthalene ring.

Properties

IUPAC Name

2-amino-2-[4-(dimethylamino)naphthalen-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-16(2)12-8-7-11(13(15)14(17)18)9-5-3-4-6-10(9)12/h3-8,13H,15H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHIRTLFFAOTGKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C2=CC=CC=C21)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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